5-Bromothiophene-2-sulfonyl chloride
Overview
Description
5-Bromothiophene-2-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various thiophene derivatives. It is characterized by the presence of a bromine atom and a sulfonyl chloride group attached to a thiophene ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of sulfonyl chlorides, including 5-bromothiophene-2-sulfonyl chloride, can be achieved from the corresponding sulfonate salts. A method described in the literature provides good yields of the acid halides under very mild conditions, which is advantageous for preserving both acid and base sensitive functionalities . This approach is likely applicable to the synthesis of 5-bromothiophene-2-sulfonyl chloride, although the specific details for this compound are not provided.
Molecular Structure Analysis
The molecular structure of 5-bromothiophene-2-sulfonyl chloride derivatives can be elucidated using physicochemical methods such as GC-MS and various NMR spectroscopy techniques, including 1H, 13C, 1H-13C HSQC, 1H-13C HMBC, and NOESY . These techniques allow for the determination of the structure and composition of the thiophene derivatives, which is crucial for understanding their chemical behavior and potential applications.
Chemical Reactions Analysis
5-Bromothiophene-2-sulfonyl chloride can undergo further chemical transformations to yield a variety of thiophene derivatives. For instance, when treated with aqueous ammonia, it can be converted into stable thiophenesulfonamides . Additionally, it can participate in Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions to produce thiophene sulfonamide derivatives with various aryl groups . These reactions demonstrate the versatility of 5-bromothiophene-2-sulfonyl chloride as a building block for synthesizing a wide range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromothiophene-2-sulfonyl chloride derivatives are influenced by the substitution pattern and the electronic effects of different functional groups. These properties are important for the compound's reactivity and its potential biological activities. For example, derivatives of 5-bromothiophene-2-sulfonyl chloride have been evaluated for urease inhibition, hemolytic, and antibacterial activities. The presence of different substituents such as Cl, CH3, OCH3, and F on the aromatic ring can significantly affect these biological activities . The compound 5-Phenylthiophene-2-sulfonamide, a derivative of 5-bromothiophene-2-sulfonyl chloride, showed notable urease inhibition activity, which highlights the potential pharmaceutical applications of these compounds .
Scientific Research Applications
Application in Chemical Synthesis
5-Bromothiophene-2-sulfonyl chloride plays a significant role in chemical synthesis. It is utilized in sulfochlorination reactions, particularly with 2,5-dichlorothiophene and 2,5-dibromothiophene, to form stable thiophenesulfonamides. These sulfonamides are valuable intermediates in synthesizing various chemical compounds. The structures and compositions of these products are extensively studied using methods like GC-MS and NMR spectroscopy (Rozentsveig et al., 2007).
Role in Electrosynthesis
In electrosynthesis, 5-Bromothiophene-2-sulfonyl chloride demonstrates utility in nickel-catalyzed electrochemical coupling reactions. It is effectively coupled with various alkyl and alkenyl halides, highlighting its versatility in synthetic organic chemistry (Durandetti et al., 1997).
Antibacterial and Antiviral Applications
There is evidence of its use in synthesizing compounds with antibacterial and antiviral activities. For instance, derivatives of 5-Bromothiophene-2-sulfonyl chloride have been synthesized and demonstrated potential as urease inhibitors, antibacterial agents, and compounds with hemolytic activity (Noreen et al., 2017). Similarly, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown antiviral activity (Chen et al., 2010).
Pharmaceutical Research
Its derivatives are explored in pharmaceutical research for potential therapeutic applications. For example, compounds synthesized from 5-Bromothiophene-2-sulfonyl chloride have been evaluated as drug candidates for Alzheimer’s disease due to their enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).
Polymer Science
In the field of polymer science, 5-Bromothiophene-2-sulfonyl chloride is significant in the synthesis of high molecular weight polydodecylthiophene. It demonstrates strong effects in the controlled polymerization process, particularly in the presence of LiCl (Lamps et al., 2011).
Safety And Hazards
5-Bromothiophene-2-sulfonyl chloride is classified as a skin corrosive and eye irritant . It can cause severe skin burns and eye damage . In case of inhalation, it’s advised to remove the victim to fresh air and give artificial respiration if needed . If it comes into contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
5-bromothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYBIEOLAFYDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370040 | |
Record name | 5-Bromothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-2-sulfonyl chloride | |
CAS RN |
55854-46-1 | |
Record name | 5-Bromo-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55854-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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